molecular formula C11H16O2 B7862502 2-(3-methoxyphenyl)butan-2-ol

2-(3-methoxyphenyl)butan-2-ol

Cat. No.: B7862502
M. Wt: 180.24 g/mol
InChI Key: ALYZRYLJGVKKPX-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a butanol backbone with a methoxyphenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-methoxyphenylmagnesium bromide reacts with butanone under anhydrous conditions to yield the desired product. The reaction typically requires a dry ether solvent and is conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(3-methoxyphenyl)-2-butanone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(3-methoxyphenyl)-2-butanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: It can be reduced to the corresponding hydrocarbon using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-(3-Methoxyphenyl)-2-butanone.

    Reduction: 2-(3-Methoxyphenyl)butane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methoxyphenyl)butan-2-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)butan-2-ol depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-2-butanol: Similar structure but with the methoxy group in the para position.

    2-(3-Hydroxyphenyl)-2-butanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(3-Methoxyphenyl)-2-propanol: Similar structure but with a shorter carbon chain.

Uniqueness

2-(3-methoxyphenyl)butan-2-ol is unique due to the specific positioning of the methoxy group and the butanol backbone, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-(3-methoxyphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-11(2,12)9-6-5-7-10(8-9)13-3/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYZRYLJGVKKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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